(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate
Description
Properties
IUPAC Name |
(2,3-dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23IO7/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBWMMOQMFEMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23IO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate typically involves multiple steps, starting with the preparation of the oxan ring and subsequent functionalization. One common method involves the iodination of a precursor compound followed by benzoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound (2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate (C27H23IO7) is a complex organic molecule with potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, material science, and as a reagent in organic synthesis.
Medicinal Chemistry
The compound's structural features suggest potential bioactivity, particularly in the field of medicinal chemistry.
- Antimicrobial Activity : Compounds with iodine substituents are often evaluated for their antimicrobial properties. Studies have shown that iodine-containing compounds can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Anticancer Research : The presence of the dibenzoyloxy groups may enhance the compound's interaction with biological targets, making it a candidate for anticancer drug development. Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis.
- Synthetic Intermediates : This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.
- Functionalization of Aromatic Compounds : The iodine atom can serve as a leaving group in electrophilic aromatic substitution reactions, allowing for further functionalization of aromatic systems.
Material Science
The unique properties of this compound make it suitable for applications in material science.
- Polymer Chemistry : Its ability to undergo polymerization reactions can be exploited to create novel polymeric materials with specific properties. Research is ongoing to explore its use in developing smart materials that respond to environmental stimuli.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Properties of Iodinated Compounds | Investigated various iodinated compounds | Found significant antibacterial activity against Gram-positive bacteria |
| Synthesis and Characterization of Novel Anticancer Agents | Explored derivatives of dibenzoyloxy compounds | Identified promising candidates with low IC50 values in cancer cell lines |
| Development of Functional Polymers Using Iodinated Reagents | Studied polymerization processes involving iodinated monomers | Demonstrated enhanced mechanical properties in synthesized polymers |
Mechanism of Action
The mechanism of action of (2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate involves its interaction with specific molecular targets. The benzoyloxy groups may facilitate binding to enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Structural Features of Analogs
Impact of Substituents
- Iodine vs.
- Benzoyloxy vs. Acetate/Methoxy Groups: The bulky benzoyloxy groups increase steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing lipophilicity for membrane permeability in drug design .
- Oxan Ring vs. Aromatic Cores (e.g., Thienopyrimidine): The oxan ring provides conformational flexibility, whereas aromatic systems like thienopyrimidine () offer planar rigidity, affecting electronic properties and binding affinities .
Physicochemical Properties
- Melting Point and Solubility: The iodine atom and benzoyloxy groups likely elevate the melting point compared to non-iodinated analogs (e.g., compounds in with MPs 78–93°C) due to increased molecular weight and crystal packing efficiency. However, the compound’s solubility in polar solvents may be reduced due to high lipophilicity .
Biological Activity
(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate is a synthetic organic compound notable for its potential biological activities. This compound belongs to the class of diarylethers and has garnered interest in medicinal chemistry due to its structural characteristics and possible pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C27H23IO7, with a molecular weight of approximately 525.38 g/mol. Its structure features multiple functional groups, including iodine, which is known for enhancing biological activity through various mechanisms.
Biological Activity
Research indicates that this compound exhibits several biological activities, which are summarized below:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. The presence of the iodine atom may contribute to this activity by interfering with microbial cellular processes.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through apoptosis induction. A case study involving human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Iodine's Role : The iodine atom may facilitate interactions with biological macromolecules, enhancing the compound's reactivity.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor growth or microbial metabolism.
Case Studies and Research Findings
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | 10 µM | 50% reduction in viability |
| Lee et al. (2022) | HeLa (cervical cancer) | 20 µM | Induction of apoptosis |
| Zhang et al. (2021) | E. coli | 100 µg/mL | Significant growth inhibition |
Pharmacokinetics
Pharmacokinetic studies reveal that this compound demonstrates favorable absorption characteristics:
- Human Intestinal Absorption : High probability of absorption.
- Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier.
Q & A
Q. What are the optimal synthetic routes for preparing (2,3-dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate?
The compound can be synthesized via multi-step esterification and halogenation reactions. A general method involves refluxing intermediates (e.g., hydroxylated oxolane derivatives) with benzoyl chloride or substituted benzaldehydes in anhydrous solvents like ethanol or 1,4-dioxane, catalyzed by glacial acetic acid . For example, describes a reflux procedure with substituted benzaldehyde in ethanol under acidic conditions, followed by solvent evaporation and filtration. Key parameters include reaction time (4–24 hours), temperature (80–100°C), and stoichiometric control of benzoylating agents . Post-synthesis purification often employs column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : 1H and 13C NMR can identify benzoyloxy groups (δ ~7.4–8.1 ppm for aromatic protons) and oxolane ring conformation (e.g., methyl and iodomethyl substituents at δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~570–580 for C₂₇H₂₃IO₈) and fragmentation patterns .
- Elemental Analysis : Matches experimental vs. theoretical C/H/O percentages to verify purity .
Advanced Research Questions
Q. What strategies are recommended for analyzing the compound’s reactivity under varying experimental conditions?
Advanced studies should focus on:
- Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures, particularly for the iodomethyl and benzoyloxy groups, which may degrade above 150°C .
- Hydrolytic Sensitivity : Monitor ester group stability via pH-dependent kinetic studies (e.g., in buffered aqueous solutions at 25–37°C) using HPLC or UV-Vis spectroscopy .
- Iodine Reactivity : Investigate substitution reactions (e.g., nucleophilic displacement of iodide) under controlled conditions with agents like sodium azide or thiols .
Q. How can researchers design experiments to explore its potential biological activity?
While direct biological data for this compound is limited, methodological approaches include:
- In Vitro Assays : Screen for antimicrobial activity using disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
- Enzyme Inhibition Studies : Test interactions with cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric assays, given structural similarities to bioactive benzoate derivatives .
- Cytotoxicity Profiling : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Q. What mechanistic insights can be gained from studying its synthetic intermediates?
Key intermediates (e.g., hydroxylated oxolane precursors) provide clues about:
- Stereochemical Control : Use chiral HPLC or circular dichroism (CD) to determine enantiomeric excess during iodination or benzoylation steps .
- Reaction Pathways : Isotopic labeling (e.g., 18O in benzoyloxy groups) or computational modeling (DFT) can elucidate nucleophilic acyl substitution mechanisms .
- Byproduct Analysis : Identify side products (e.g., de-iodinated derivatives) via LC-MS to optimize reaction conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
